molecular formula C10H8BrNO B1337744 6-Bromo-2-methoxyquinoline CAS No. 99455-05-7

6-Bromo-2-methoxyquinoline

Cat. No. B1337744
CAS RN: 99455-05-7
M. Wt: 238.08 g/mol
InChI Key: KBTKKEMYFUMFSJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxyquinoline is a halogenated quinoline derivative that has garnered attention due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of bromine and methoxy groups on the quinoline nucleus makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals, where such structures are often found in drug molecules with antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of 6-bromo-2-methoxyquinoline and its derivatives typically involves multi-step reactions starting from simple and readily available substrates. For instance, a practical and scalable route has been developed for the synthesis of halogenated quinolines, which are key building blocks for antibiotics, with an overall yield of 81–85% . Another study reports the synthesis of a 6-bromo-2-methoxyquinoline derivative as a new type of anti-TB drug, indicating the importance of this scaffold in medicinal chemistry . The synthesis processes often involve cyclization, halogenation, and substitution reactions, which are confirmed by spectroscopic methods such as NMR and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-methoxyquinoline compounds has been elucidated using various spectroscopic techniques and confirmed by X-ray crystallography. Single-crystal X-ray diffraction provides detailed information about the conformation and crystallographic arrangement of these molecules . Density functional theory (DFT) calculations are also employed to predict and compare the molecular geometry, which often shows good agreement with the experimental data .

Chemical Reactions Analysis

6-Bromo-2-methoxyquinoline serves as a reactive intermediate for further chemical transformations. It can undergo coupling reactions, amination, and other modifications to yield complex structures with potential biological activity . The presence of the bromine atom makes it a suitable candidate for cross-coupling reactions, a common strategy in the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2-methoxyquinoline derivatives are closely related to their molecular structure. The introduction of bromine and methoxy groups can significantly influence the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the reactivity and interaction of these compounds with biological targets. The crystallographic analysis often reveals the presence of weak intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the stability and packing of the molecules in the solid state .

Scientific Research Applications

  • Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline

    • Field : Drug synthesis
    • Application : This compound is synthesized using a method that involves several steps, starting with the reaction of p-bromoaniline with phosphorus oxychloride and N, N-dimethylformamide to generate a compound I . This is followed by a series of reactions to eventually produce 3-benzyl-6-bromo-2-methoxyquinoline .
    • Method : The method comprises the following steps: p-bromoaniline reacts with phosphorus oxychloride and N, N-dimethylformamide to generate a compound I; step two: reacting the compound I with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide; step three: reacting the compound II with phosphorus oxychloride to generate a compound III; step four: reacting the compound III with sodium methoxide to generate a compound IV .
    • Results : The reaction process is clearer, and the yield is obviously improved compared with the original process .
  • Preparation of Diarylquinoline Derivatives

    • Field : Organic Chemistry
    • Application : 6-Bromo-2-methoxyquinoline is used as a reagent for preparing diarylquinoline derivatives .
    • Method : The specific method of preparation is not detailed in the source, but it typically involves a series of organic reactions .
    • Results : The end product is a diarylquinoline derivative, which can have various applications depending on the specific derivative synthesized .
  • Synthesis of Bedaquiline

    • Field : Drug synthesis
    • Application : Bedaquiline is the first anti-tuberculosis drug with a new action mechanism approved for clinical use for more than 40 years, and is the only drug for treating multi-drug resistant tuberculosis .
    • Method : The specific method of preparation is not detailed in the source, but it typically involves a series of organic reactions .
    • Results : The end product is Bedaquiline, which is a potent drug for treating multi-drug resistant tuberculosis .
  • Preparation of 6-Bromo-2 (1H)-Quinolone

    • Field : Organic Chemistry
    • Application : 6-Bromo-2-methoxyquinoline is used as a reagent for preparing 6-Bromo-2 (1H)-Quinolone .
    • Method : The specific method of preparation is not detailed in the source, but it typically involves a series of organic reactions .
    • Results : The end product is 6-Bromo-2 (1H)-Quinolone, which can have various applications depending on the specific derivative synthesized .

Safety And Hazards

6-Bromo-2-methoxyquinoline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .

Future Directions

While specific future directions for 6-Bromo-2-methoxyquinoline are not mentioned in the search results, it is noted that this compound is used as an intermediate in the synthesis of bedaquiline , a drug used for the treatment of drug-resistant tuberculosis . This suggests potential future directions in the development of new treatments for drug-resistant diseases.

properties

IUPAC Name

6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKKEMYFUMFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443139
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methoxyquinoline

CAS RN

99455-05-7
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methoxyquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-6-bromo-quinoline (142.5 g, 0.6 mol; European Journal of Medicinal Chemistry, 35(10), 931-940; 2000; colourless crystals m.p.: 99.8-101.4° C.) was dissolved in methanol (700 mL), then sodium methoxide (43.9 g; 0.8 mmol) was added and the resulting reaction mixture was refluxed for 16 hours. The reaction mixture was cooled at r.t. and poured in ice-water (1.8 L), the titled product precipitated as a cream solid (133 g, 95%), melting at 157.9-161.1° C. C10H8BrNO2, MW: 238.09. MS (ESI) m/z: 239 (M+1). 1H-NMR (200 MHz, CDCl3) ppm: 4.06 (s, 3H), 6.91 (d, 1H), 7.64-7.75 (m, 2H), 7.88 (d, 2H).
Quantity
142.5 g
Type
reactant
Reaction Step One
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.8 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned, between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted wth chloroform (2×30 cm3) and the dried (MgSO4) organic extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted with chloroform (2×30 cm3) and the dried (MgSO4) extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-methoxyquinoline
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6-Bromo-2-methoxyquinoline
Reactant of Route 3
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Reactant of Route 4
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6-Bromo-2-methoxyquinoline
Reactant of Route 5
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6-Bromo-2-methoxyquinoline
Reactant of Route 6
6-Bromo-2-methoxyquinoline

Citations

For This Compound
38
Citations
SJ Zhou, GX Feng, YX Gong, QP Li, H Yan… - Molecular Crystals and …, 2022 - Taylor & Francis
… In this paper, 3-benzyl-6-bromo-2-chloroquinoline was synthesized by a three-step substitution reaction and 3-benzyl-6-bromo-2-methoxyquinoline was synthesized by one step …
E Baston, A Palusczak, RW Hartmann - European journal of medicinal …, 2000 - Elsevier
… Prepared in a similar way as described for 1 from 6-bromo-2-methoxyquinoline (1a) and 4-bromo-N,N-diisobutylbenzamide. The compound was purified by a double recrystallization …
A Mpalala - 2022 - vital.seals.ac.za
… reaction to form 3-benzyl-6-bromo-2- methoxyquinoline. Subsequently, the batch protocol … of bedaquiline, 3-benzyl-6-bromo-2-methoxyquinoline, achieved 100% conversion in DMSO/…
Number of citations: 0 vital.seals.ac.za
M Okezue, D Smith, M Zeller, SR Byrn… - … Section C: Structural …, 2020 - scripts.iucr.org
… Similar to 3, the 6-bromo-2-methoxyquinoline moiety is planar, with the methoxy group … angles between the phenyl and 6-bromo-2-methoxyquinoline planes are between 70 and 90 in …
Number of citations: 9 scripts.iucr.org
CT Alabaster, AS Bell, SF Campbell… - Journal of medicinal …, 1988 - ACS Publications
… In a complementary approach, a pyridin-3-ylzinc reagent was coupled with a 6-bromo-2methoxyquinoline (83, 88) to give 36, 54 (route B). Alternatively, reaction of a (2-methoxyquinolin-…
Number of citations: 63 0-pubs-acs-org.brum.beds.ac.uk
JA Smith, RK Jones, GW Booker, SM Pyke - J. Org. Chem, 2008 - academia.edu
… Extraction with chloroform/2-propanol (3:1) and chromatographic separation on C18 silica eluting with water/ methanol (1:1) afforded 6-bromo-2-methoxyquinoline (20), mp 96-98 C (lit.…
Number of citations: 47 www.academia.edu
C Zaugg, G Schmidt, S Abele - Organic Process Research & …, 2017 - ACS Publications
… A mixture of 6-bromo-2-methoxyquinoline-8-carbaldehyde (20) (1 g, 1.0 equiv), phenylboronic acid (0.56 g, 1.2 equiv), K 2 CO 3 (1.6 g, 3.0 equiv), toluene (3 mL), H 2 O (6 mL), and …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
Y Bai, L Wang, Y Chen, L Yuan, W Xu, T Sun - Journal of Molecular …, 2011 - Elsevier
… All of them belong to diarylquinoline with the comprising of 3-benzyl-6-bromo-2-methoxyquinoline and amido chain. The maximum difference in experimental bond lengths between …
NM Ahmad - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… The subsequent SNAr displacement of the chlorine substituent on 5 with sodium methoxide led to 6-bromo-2methoxyquinoline. Analogously, chlorination at the C(4) position of …
M Shigeno, K Hayashi, K Nozawa-Kumada… - Organic letters, 2019 - ACS Publications
… 2-Methoxyquinoline 1k and 6-bromo-2-methoxyquinoline 1l underwent the aminations to give the products in good yield of 78 and 85%, respectively. The use of 2-methoxyisoquinoline …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk

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